molecular formula C7H8FNO B591783 (6-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 884494-98-8

(6-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No. B591783
CAS RN: 884494-98-8
M. Wt: 141.145
InChI Key: OIRVHSIXTBFZRH-UHFFFAOYSA-N
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Description

“(6-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The compound is also known by several synonyms, including 2-fluoro-5-(hydroxymethyl)-6-picoline and 6-Fluoro-3-hydroxymethyl-2-methylpyridine .


Molecular Structure Analysis

The molecular structure of “(6-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 . Its canonical SMILES representation is: CC1=C(C=CC(=N1)F)CO .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 33.1 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“(6-Fluoro-2-methylpyridin-3-yl)methanol” can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Preparation of 2-, 3-, 4-Fluoropyridines

This compound can be used in the preparation of 2-, 3-, 4-fluoropyridines. These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Synthesis of Di- and Poly-Fluoropyridines

“(6-Fluoro-2-methylpyridin-3-yl)methanol” can also be used in the synthesis of di- and poly-fluoropyridines. These compounds are of interest due to their unique physical, chemical, and biological properties .

Production of 18 F-Substituted Pyridines

This compound can be used in the production of 18 F-substituted pyridines, which are of special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom. Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHSIXTBFZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654270
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-2-methylpyridin-3-yl)methanol

CAS RN

884494-98-8
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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